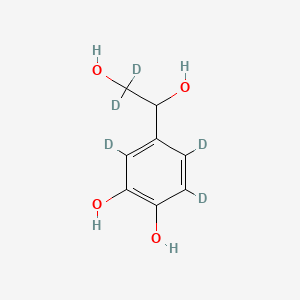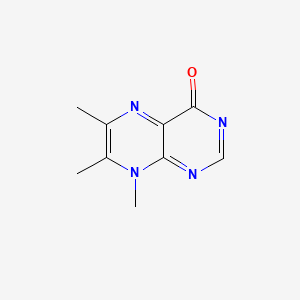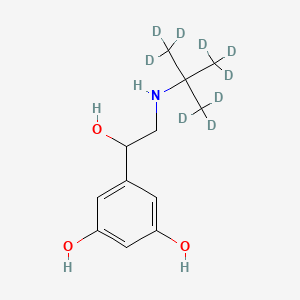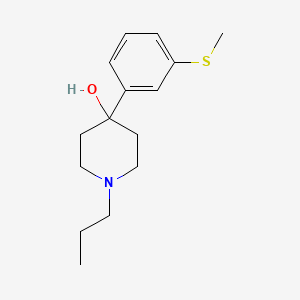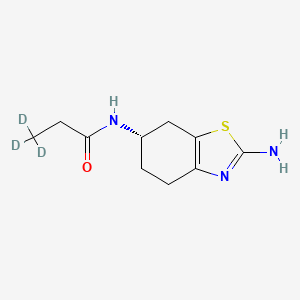
Trimetazidine-d8 Dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimetazidine-d8 Dihydrochloride is a deuterated form of Trimetazidine, a piperazine derivative used primarily as an antianginal agent. This compound is often utilized in scientific research due to its unique properties, which include the presence of deuterium atoms that replace hydrogen atoms, providing enhanced stability and allowing for more precise analytical measurements.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimetazidine-d8 Dihydrochloride involves the incorporation of deuterium into the Trimetazidine molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction typically requires a catalyst such as palladium on carbon and is conducted under controlled temperature and pressure conditions to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve high yields and purity. The final product is then purified through crystallization or chromatography techniques to obtain the dihydrochloride salt form.
化学反应分析
Types of Reactions
Trimetazidine-d8 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or potassium carbonate are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated analogs with modified functional groups.
科学研究应用
Trimetazidine-d8 Dihydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its stable isotopic composition.
Biology: Employed in metabolic studies to trace biochemical pathways and understand the metabolism of Trimetazidine in biological systems.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetics in clinical research.
Industry: Utilized in the development of new pharmaceuticals and as a quality control standard in drug manufacturing.
作用机制
The mechanism of action of Trimetazidine-d8 Dihydrochloride is similar to that of Trimetazidine. It acts by inhibiting the enzyme 3-ketoacyl coenzyme A thiolase, which decreases fatty acid oxidation and enhances glucose oxidation. This shift in energy substrate utilization helps to protect cells from ischemic damage by maintaining ATP levels and reducing oxidative stress.
相似化合物的比较
Similar Compounds
Trimetazidine: The non-deuterated form, used primarily as an antianginal agent.
Ranolazine: Another antianginal agent that works by inhibiting late sodium currents in cardiac cells.
Ivabradine: Reduces heart rate by inhibiting the If current in the sinoatrial node.
Uniqueness
Trimetazidine-d8 Dihydrochloride is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for more precise analytical measurements. This makes it particularly valuable in research settings where accurate quantification and tracing of metabolic pathways are essential.
属性
CAS 编号 |
1219908-67-4 |
|---|---|
分子式 |
C14H22N2O3 |
分子量 |
274.39 |
IUPAC 名称 |
2,2,3,3,5,5,6,6-octadeuterio-1-[(2,3,4-trimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C14H22N2O3/c1-17-12-5-4-11(13(18-2)14(12)19-3)10-16-8-6-15-7-9-16/h4-5,15H,6-10H2,1-3H3/i6D2,7D2,8D2,9D2 |
InChI 键 |
UHWVSEOVJBQKBE-COMRDEPKSA-N |
SMILES |
COC1=C(C(=C(C=C1)CN2CCNCC2)OC)OC |
同义词 |
1-[(2,3,4-Trimethoxy-phenyl)methyl]piperazine-d8 Dihydrochloride; _x000B_1-(2,3,4-Trimethoxy-benzyl)piperazine-d8 Dihydrochloride; Kyurinett-d8; Vastarel-d8 F; Yoshimilon-d8; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


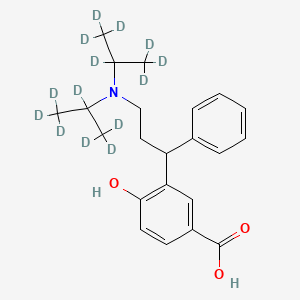

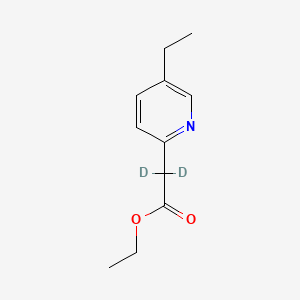
![4-[2-(5-Ethyl-2-pyridinyl)-d4-ethoxy]benzaldehyde](/img/structure/B563068.png)
![Pglu-asn-cys[cys]-pro-arg-gly-nh2 acetate salt](/img/structure/B563071.png)
![2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]sulfinyl]-5-methoxy-O- methyl-1H-benzimidazole](/img/structure/B563072.png)
![2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-benzyloxy-1H-benzimidazole](/img/structure/B563073.png)
